Product packaging for Cbz-D-homopropargylglycine(Cat. No.:CAS No. 1234692-78-4)

Cbz-D-homopropargylglycine

Cat. No.: B2640046
CAS No.: 1234692-78-4
M. Wt: 261.277
InChI Key: QWPVNBACLFLOJI-GFCCVEGCSA-N
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Description

Evolution of Bioorthogonal Chemistry as a Foundational Tool

Bioorthogonal chemistry encompasses a set of chemical reactions that are designed to occur within living organisms without interfering with endogenous biological processes. numberanalytics.comnih.gov This powerful concept, which emerged in the early 2000s, has become a cornerstone of modern chemical biology. numberanalytics.com The core principles of bioorthogonal chemistry demand that reactions be highly selective, biocompatible, and efficient under physiological conditions. nih.gov

The field has evolved significantly from its early days, which were marked by the development of the Staudinger ligation. numberanalytics.com Subsequent breakthroughs, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC), have provided researchers with a robust and versatile toolkit for labeling and tracking biomolecules in real-time. acs.orgdiva-portal.org These reactions have enabled the site-specific modification of proteins, the study of post-translational modifications, and the development of novel therapeutic and diagnostic agents. nih.govacs.org The ongoing development of new bioorthogonal reactions continues to expand the possibilities for probing the intricate workings of living systems. acs.org

The Homopropargylglycine Scaffold as a Versatile Chemical Handle

Homopropargylglycine (HPG) is a non-canonical amino acid that serves as an analog of methionine. nih.govglpbio.com Its key feature is the presence of a terminal alkyne group, a versatile chemical handle that can participate in bioorthogonal "click chemistry" reactions. glpbio.commedchemexpress.com This allows for the specific labeling of newly synthesized proteins with probes for visualization and analysis. glpbio.comlumiprobe.com HPG is cell-permeable and can be incorporated into proteins during translation, effectively tagging them for subsequent detection. lumiprobe.com

The utility of the HPG scaffold has been demonstrated in various research contexts. For instance, it has been used for the bio-orthogonal non-canonical amino acid tagging (BONCAT) of nascent proteins in plants, enabling their enrichment and analysis. nih.gov Studies have shown that HPG can be a more effective tagging agent than another methionine analog, azidohomoalanine (AHA), in certain systems. nih.gov The alkyne group of HPG readily reacts with azide-containing molecules, such as fluorescent dyes or biotin (B1667282), via the copper-catalyzed click reaction, facilitating the study of protein synthesis, localization, and dynamics. medchemexpress.comlumiprobe.com

Role of the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Chemistry

The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in the field of peptide synthesis and amino acid chemistry. total-synthesis.commasterorganicchemistry.com Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was instrumental in enabling the controlled synthesis of oligopeptides. total-synthesis.com The Cbz group is used to protect the amine functionality of an amino acid, preventing it from participating in unwanted side reactions during peptide coupling. spectrumchemical.comstudysmarter.co.uk

The Cbz group is typically installed by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. studysmarter.co.uk One of its key advantages is its stability under both acidic and basic conditions, providing orthogonality with other common protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com The removal of the Cbz group is most commonly achieved through catalytic hydrogenation, a mild method that proceeds at a neutral pH. masterorganicchemistry.com This selective deprotection strategy is crucial for the stepwise assembly of complex peptides. The Cbz group can also be used to protect other nucleophilic functional groups like alcohols and thiols. total-synthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4 B2640046 Cbz-D-homopropargylglycine CAS No. 1234692-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVNBACLFLOJI-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of Cbz D Homopropargylglycine

Stereoselective Synthesis Methodologies for Enantiopure Homopropargylglycine Derivatives

The creation of enantiomerically pure homopropargylglycine (HPG) derivatives is crucial for their application in synthesizing peptides and other chiral molecules. brandeis.edunih.gov The stereochemistry of these building blocks directly influences the biological activity and conformational properties of the final products.

Approaches for Chiral Induction and Control

Researchers have explored various strategies to induce and control chirality. These methods often rely on the principles of asymmetric synthesis, where a chiral element guides the formation of a new stereocenter. slideshare.net The effectiveness of a particular chiral induction strategy is typically evaluated by the diastereomeric or enantiomeric excess of the product. uni-muenchen.de

Optimization of Reaction Conditions for High Enantiomeric Excess

Maximizing the enantiomeric excess is a critical aspect of synthesizing optically pure compounds. This often requires careful optimization of reaction parameters such as temperature, solvent, catalyst loading, and the nature of the reactants. For instance, in asymmetric conjugate addition reactions, switching from copper(II) triflate in toluene (B28343) to a copper carboxylate in solvents like diethyl ether, THF, or ethyl acetate (B1210297) has been shown to dramatically improve enantioselectivity. nih.gov

High-throughput screening methods can be employed to rapidly evaluate a wide range of reaction conditions. rsc.org For example, a high-throughput assay based on circular dichroism has been used to determine the enantiomeric excess of homoallylic alcohols in parallel, allowing for the efficient optimization of asymmetric allylation reactions. rsc.org The optimization process may also involve the use of different chiral ligands or additives to enhance stereoselectivity. nih.govrsc.org It has been observed that even subtle changes in the reaction setup can have a significant impact on the enantiomeric outcome. nih.gov

Table 1: Factors Influencing Enantiomeric Excess in Asymmetric Synthesis

FactorDescriptionPotential Impact on Enantiomeric Excess (ee)
Catalyst/Ligand The chiral catalyst or ligand is often the primary source of stereochemical information.Significant improvement with optimal choice.
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry.Can dramatically improve ee. nih.gov
Temperature Lower temperatures generally lead to higher enantioselectivity by reducing thermal motion.Generally, lower temperatures increase ee.
Additives Acids, bases, or other additives can modify the catalyst or reactants, affecting stereoselectivity.Can enhance or diminish ee. rsc.org
Substrate Structure The structure of the starting material can influence the steric and electronic interactions in the transition state.Can have a significant effect.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Protecting Group Chemistry in the Synthesis of Cbz-D-Homopropargylglycine

Protecting groups are essential tools in peptide synthesis and the synthesis of complex organic molecules. They temporarily block reactive functional groups, allowing for selective reactions at other sites.

Utilization and Removal of the Cbz Group for α-Amino Protection

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino group of amino acids. total-synthesis.combachem.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comhighfine.com The Cbz group is valued for its stability under a variety of reaction conditions, yet it can be removed under relatively mild conditions, making it a versatile tool in multi-step synthesis. total-synthesis.commasterorganicchemistry.com

The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂). total-synthesis.commasterorganicchemistry.com This method is highly efficient and proceeds under neutral pH, which is advantageous for sensitive substrates. masterorganicchemistry.com Other deprotection methods include the use of strong acids like HBr in acetic acid or liquid HF, as well as transfer hydrogenation. total-synthesis.combachem.com More recently, methods using low-carbon alcohols or nucleophilic reagents like 2-mercaptoethanol (B42355) have been developed for Cbz removal under specific conditions. eurekaselect.comresearchgate.netorganic-chemistry.org

Orthogonal Protection Strategies for Side Chain Functionalities

In the synthesis of complex peptides or molecules with multiple functional groups, an orthogonal protection strategy is crucial. total-synthesis.comub.edu This strategy involves using protecting groups that can be removed under distinct and non-interfering conditions. ub.edu For example, the Cbz group is orthogonal to the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com The Boc group is acid-labile, while the Fmoc group is base-labile, and the Cbz group is removed by hydrogenolysis. masterorganicchemistry.com

This orthogonality allows for the selective deprotection of one functional group while others remain protected. For instance, in a molecule containing both a Cbz-protected amine and a Boc-protected group, the Cbz group can be selectively removed by hydrogenation without affecting the Boc group. highfine.com Conversely, the Boc group can be removed with acid without cleaving the Cbz group. highfine.com This selective manipulation is fundamental to the stepwise construction of peptides and other complex molecules. ub.edu The presence of the propargyl group in homopropargylglycine introduces another reactive site that may require protection or be utilized in subsequent "click" chemistry reactions. nih.govcaltech.edunih.govresearchgate.net

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage Condition
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.commasterorganicchemistry.com
tert-ButoxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Synthetic Routes and Scale-Up Considerations

The development of efficient and scalable synthetic routes for unnatural amino acids like this compound is essential for their broader application in research and industry. nih.govrsc.org Traditional methods can be lengthy and may not be suitable for large-scale production. nsf.govnih.gov

Recent advancements have focused on developing more direct and efficient synthetic strategies. For example, electrocatalytic methods, such as Ag/Ni-electrocatalytic decarboxylative coupling, offer a rapid and parallel approach to synthesizing a library of unnatural amino acids from readily available precursors like glutamate (B1630785) and aspartate. nsf.govacs.orgchemrxiv.org These methods can often be scaled up to produce gram quantities of the desired product. rsc.orgnsf.gov

Another innovative approach involves photoredox-mediated C–O bond activation of aliphatic alcohols to generate radical precursors for the asymmetric synthesis of unnatural amino acids. nih.gov This method is atom-economical and proceeds under redox-neutral conditions. nih.gov

When considering the scale-up of a synthesis, several factors must be addressed. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the efficiency of each synthetic step, and the ease of purification. nih.gov For instance, an optimized multigram synthesis of Fmoc-L-homopropargylglycine has been reported, which addresses challenges such as avoiding racemization during key steps and improving material throughput. nih.gov Such considerations are critical for translating a laboratory-scale procedure into a robust and economically viable process for producing larger quantities of this compound and other valuable unnatural amino acids. nih.govrsc.org

Biomolecular Integration of Homopropargylglycine

Genetic Code Expansion for Protein Incorporation

Genetic code expansion techniques allow for the incorporation of ncAAs with novel functionalities, such as homopropargylglycine, directly into proteins during translation. mdpi.com This process requires hijacking the cell's natural protein synthesis machinery.

The natural translational machinery of a cell is responsible for assembling proteins based on an mRNA template. This process involves an aminoacyl-tRNA synthetase (aaRS) charging a specific transfer RNA (tRNA) with its cognate amino acid. nih.gov The charged tRNA is then delivered to the ribosome, which catalyzes the formation of a peptide bond, adding the amino acid to the growing polypeptide chain. nih.gov

Genetic code expansion exploits this process to incorporate ncAAs. nih.gov This can be done in a residue-specific manner, where an ncAA that is a close structural analog of a canonical amino acid is globally substituted, often in auxotrophic host organisms. caltech.eduacs.org For example, homopropargylglycine (Hpg) and azidohomoalanine (Aha) are methionine analogs that can be incorporated into proteins in place of methionine. nih.govacs.org The efficiency of this incorporation depends on several factors, including the ability of the endogenous aaRS to recognize and activate the ncAA, the delivery of the ncAA-tRNA to the ribosome, and the steric compatibility of the ncAA within the ribosome and the folding polypeptide. biorxiv.org

Alternatively, site-specific incorporation allows for the insertion of an ncAA at a precise location in a protein's sequence. nih.gov This is achieved by reassigning a codon, typically a stop codon, to encode the ncAA. frontiersin.orgnih.gov This requires an orthogonal translation system—an engineered pair of an aaRS and a tRNA that is mutually compatible but does not cross-react with the host cell's endogenous synthetases and tRNAs. rsc.org The engineered aaRS specifically charges the orthogonal tRNA with the desired ncAA, and the tRNA's anticodon is designed to recognize the reassigned codon on the mRNA, leading to the ncAA's insertion during ribosomal translation. nih.gov

The successful incorporation of an ncAA depends on an aminoacyl-tRNA synthetase (aaRS) that can charge a tRNA with the ncAA. nih.gov For residue-specific incorporation of homopropargylglycine (Hpg), which is a structural analog of methionine, the endogenous methionyl-tRNA synthetase (MetRS) can be utilized. caltech.edubiorxiv.org Wild-type MetRS can charge tRNAMet with Hpg, although often with lower efficiency than with methionine. biorxiv.org This allows Hpg to replace methionine residues globally in proteins, a method particularly effective in methionine-auxotrophic E. coli strains where the competition with endogenous methionine is minimized. acs.orgacs.org Overexpression of the MetRS can enhance the incorporation of methionine analogs. caltech.edu

For site-specific incorporation, an orthogonal aaRS/tRNA pair is required. nih.gov A common strategy is to import an aaRS/tRNA pair from a different domain of life (e.g., from an archaeon into E. coli) and evolve it to be specific for the desired ncAA. oup.comgoogle.com The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA have been frequently engineered for this purpose. oup.com However, for methionine analogs like Hpg, modifying the endogenous MetRS and its tRNA can also be an effective strategy. Tang and Tirrell identified mutants of the E. coli leucyl-tRNA synthetase (LeuRS) with reduced editing function that enabled the incorporation of homopropargylglycine at leucine (B10760876) positions. oup.com More advanced approaches focus on discovering and engineering novel orthogonal pairs to expand the repertoire of incorporable ncAAs and to allow for multiple, distinct ncAAs to be incorporated into a single protein. nih.govnih.gov Directed evolution and computational screening methods are used to identify aaRS variants with high selectivity for a specific ncAA, minimizing off-target charging with canonical amino acids. nih.gov

Site-specific incorporation of an ncAA into a protein is achieved by assigning the ncAA to a specific codon that has been "freed" from its original meaning. nih.govfrontiersin.org The most established method is nonsense suppression, particularly the suppression of the amber stop codon (UAG). nih.gov

In this strategy, the gene of interest is mutated to replace the codon at the desired incorporation site with a UAG codon. nih.gov An orthogonal suppressor tRNA, engineered to have a CUA anticodon, recognizes this UAG codon. nih.gov This suppressor tRNA is charged with the ncAA of interest (e.g., homopropargylglycine) by a co-expressed orthogonal aaRS. nih.gov When the ribosome encounters the UAG codon, instead of recruiting a release factor to terminate translation, it binds the ncAA-charged suppressor tRNA and incorporates the ncAA into the growing polypeptide chain. acs.org The UAG codon is often chosen because it is the least frequently used stop codon in organisms like E. coli. nih.gov

While amber suppression is powerful, its efficiency can be limited by competition with the host's translation release factor 1 (RF-1), which also recognizes the UAG codon and terminates translation. acs.org To improve efficiency, strains of E. coli have been engineered where the gene for RF-1 has been deleted. nih.gov

Other strategies to expand the genetic code include:

Opal (UGA) and Ochre (UAA) Suppression : Similar to amber suppression, these other stop codons can also be reassigned, although this is less common. rsc.org

Quadruplet Codons : The use of four-base codons (frameshift suppression) provides "blank" codons that are not read by the endogenous machinery, theoretically offering up to 256 new codons and allowing for the incorporation of multiple distinct ncAAs. mdpi.comnih.gov

Sense Codon Reassignment : A rare sense codon can be reassigned to an ncAA. nih.govacs.org This involves either eliminating the natural amino acid from the medium or engineering the translational machinery to favor the ncAA at that specific codon. oup.com

StrategyCodon TypeDescriptionKey AdvantageReference
Amber SuppressionNonsense (UAG)An orthogonal tRNACUA/aaRS pair is used to incorporate an ncAA in response to a UAG stop codon engineered into the gene of interest.Most widely established and utilized method for site-specific incorporation. nih.gov
Quadruplet Codon SuppressionFrameshiftA tRNA with a four-base anticodon reads a four-base codon on the mRNA, inserting an ncAA.Provides "blank" codons, enabling the potential for incorporating multiple, different ncAAs in one protein. mdpi.comnih.gov
Sense Codon ReassignmentSense (e.g., AGG)A rare sense codon is reassigned from its canonical amino acid to an ncAA, often requiring host genome engineering or specific expression conditions.Potentially higher translational efficiency compared to nonsense suppression. nih.gov
Residue-Specific IncorporationSense (All)An ncAA analog replaces a canonical amino acid globally, typically in an auxotrophic host. Hpg can replace Met using this method.Simple to implement without genetic manipulation of the target protein. caltech.edu

Peptide and Peptidomimetic Synthesis with Cbz-D-Homopropargylglycine

Chemical synthesis provides a direct route to peptides and peptidomimetics containing ncAAs like homopropargylglycine. Unlike biological methods, chemical synthesis allows for the inclusion of a wide variety of modifications, including D-amino acids, which are incompatible with the ribosome. acs.orgnih.gov Protecting groups are essential in this process to prevent unwanted side reactions. The Cbz (carboxybenzyl) group is a classical Nα-protecting group used in peptide synthesis. nih.gov

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is the cornerstone of modern peptide synthesis. peptide.com The process involves the stepwise assembly of a peptide chain while the C-terminus is anchored to an insoluble polymer resin. beilstein-journals.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration after each step. peptide.com

The incorporation of this compound into a peptide via SPPS follows the general cycle:

Attachment : The first amino acid is anchored to the solid support resin. peptide.com

Deprotection : The temporary Nα-protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed. csic.es

Coupling : The next Nα-protected amino acid (e.g., this compound, though typically Fmoc or Boc is used for the α-amine during SPPS) is activated and coupled to the free amino group of the resin-bound chain. beilstein-journals.org

Repeat : The deprotection and coupling cycle is repeated until the desired sequence is assembled.

Cleavage : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). peptide.com

While the Cbz group is a foundational protecting group, the Fmoc/tBu strategy is more common in modern SPPS due to the milder conditions required for Nα-deprotection (piperidine) compared to the harsh acids needed for Boc removal. csic.esiris-biotech.de However, Cbz-protected amino acids are still valuable, especially in solution-phase synthesis and for specific protection strategies. The D-configuration of this compound is particularly useful for creating peptidomimetics with enhanced stability against proteolytic degradation. nih.gov

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. In this method, all reactions—coupling and deprotection—occur in a homogenous solution. nih.gov After each step, the product must be purified, often by crystallization or chromatography, before proceeding to the next cycle.

This approach offers several advantages for certain applications:

Scalability : It is often more suitable for the large-scale industrial production of peptides. nih.gov

Characterization : Intermediates can be fully purified and characterized at each stage, which can be beneficial for complex syntheses.

Fragment Condensation : Large peptides and small proteins can be constructed by synthesizing smaller protected peptide fragments, which are then coupled together in solution. peptide.com

This compound is well-suited for solution-phase synthesis. The Cbz group is stable under many reaction conditions and can be removed via catalytic hydrogenation, conditions that are orthogonal to many other protecting groups. nih.gov This allows for precise control over which protecting groups are removed at various stages of a complex synthesis, facilitating the construction of intricate peptidomimetics, cyclic peptides, and other challenging structures that may be difficult to assemble using standard SPPS protocols.

Bioorthogonal Chemical Transformations Utilizing Homopropargylglycine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Homopropargylglycine

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency and specificity. researchgate.net This reaction involves the formation of a stable triazole linkage between a terminal alkyne, such as the one present in homopropargylglycine, and an azide (B81097). researchgate.net The use of a copper(I) catalyst dramatically accelerates the reaction rate, making it suitable for biological applications. organic-chemistry.orgnih.gov

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a slow process that often yields a mixture of regioisomers. organic-chemistry.org The introduction of a copper(I) catalyst transforms the reaction into a stepwise process, significantly lowering the activation energy and ensuring the specific formation of the 1,4-disubstituted triazole product. organic-chemistry.orgnih.gov

The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne of homopropargylglycine. researchgate.netnih.gov This step is facilitated in aqueous environments. organic-chemistry.org The copper acetylide then coordinates with the azide. nih.gov A key step in the mechanism involves the formation of a six-membered copper-containing intermediate, which then rearranges to form the triazole product and regenerate the copper(I) catalyst. acs.org Density functional theory (DFT) studies have supported this stepwise mechanism, explaining the reaction's regioselectivity and rapid kinetics. nih.gov

A significant challenge in applying CuAAC in biological systems is the potential toxicity of copper ions and the instability of the active Cu(I) oxidation state, which can be oxidized to Cu(II) or disproportionate. acs.orgmdpi.com To address this, various ligands have been developed to stabilize Cu(I) and enhance reaction efficiency. mdpi.comrsc.org

Tris(triazolylmethyl)amine ligands, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), have been shown to be highly effective. mdpi.com TBTA and its derivatives protect the Cu(I) from oxidation and increase its catalytic activity. mdpi.comnih.gov Other ligands, including phosphine-based ligands like triphenylphosphine (B44618) (PPh3) and phosphoramidites, have also been explored to accelerate CuAAC reactions in aqueous conditions. mdpi.com More recently, DNA oligomer-conjugated ligands have been developed to improve intracellular labeling by reducing the required copper concentration while maintaining fast kinetics. biorxiv.orgbiorxiv.org

The design of these ligands is crucial for the successful application of CuAAC in complex biological environments, such as live cells, where maintaining low copper concentrations is essential to minimize toxicity. nih.govbiorxiv.org

The CuAAC reaction is characterized by exceptionally favorable kinetics, with rate accelerations of up to 10⁸-fold compared to the uncatalyzed reaction. organic-chemistry.org The reaction is thermodynamically driven, with the formation of the stable triazole ring being a highly exothermic process. researchgate.netacs.org This high thermodynamic driving force contributes to the irreversibility and high yield of the reaction, even at low reactant concentrations. researchgate.net

The reaction rate is influenced by several factors, including the nature of the reactants, the solvent, and the specific ligand used. science.gov For instance, the coordination of Cu(I) to the alkyne is more exothermic in water than in organic solvents like acetonitrile (B52724), which contributes to the observed rate acceleration in aqueous media. organic-chemistry.org The development of advanced ligands and chelating azides has further pushed the boundaries of reaction kinetics, with some systems achieving observed rate constants as high as 1300 M⁻¹s⁻¹. mdpi.com

Copper-Free Click Chemistry Strategies (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

To circumvent the issue of copper toxicity in live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative to CuAAC. nih.govacs.orgnih.gov In SPAAC, the terminal alkyne is replaced by a strained cyclooctyne (B158145). acs.org The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. mdpi.commagtech.com.cn

This strategy has been successfully used for labeling biomolecules, including those containing metabolically incorporated homopropargylglycine, in living systems without apparent toxicity. nih.govnih.gov The reactivity of cyclooctynes can be further enhanced by modifications such as propargylic fluorination or the fusion of aryl rings, leading to faster reaction rates. magtech.com.cn While SPAAC offers the significant advantage of being copper-free, its kinetics are generally slower than CuAAC, and the larger size of the cyclooctyne can sometimes be a limitation. rsc.org

Palladium-Mediated Cross-Coupling Reactions of Alkyne Functionalities

Beyond cycloaddition reactions, the alkyne group of homopropargylglycine can be functionalized using palladium-mediated cross-coupling reactions, offering alternative pathways for bioconjugation.

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been adapted for bioorthogonal applications. nih.govacs.orgnih.gov A significant advancement has been the development of copper-free Sonogashira reactions suitable for biological systems. nih.govacs.orgnih.gov

Researchers have developed robust aminopyrimidine-palladium(II) complexes that catalyze the selective functionalization of homopropargylglycine-encoded proteins in aqueous media and even within E. coli cells. nih.govnih.gov This method allows for the introduction of a wide range of functional groups, including fluorophores and other probes, onto proteins under mild conditions with good to excellent yields. nih.govrsc.org The ability to perform these reactions in a cellular context opens up new possibilities for studying and manipulating proteins in their native environment. nih.govresearchgate.net

Interactive Data Table: Comparison of Bioorthogonal Reactions for Homopropargylglycine

Interactive Data Table: Key Ligands for CuAAC

Exploration of Other Transition Metal Catalysis for Alkyne Reactivity

Beyond the well-established copper- and ruthenium-catalyzed reactions, the reactivity of the terminal alkyne in homopropargylglycine (HPG) can be harnessed through catalysis by other transition metals, most notably palladium. Palladium-catalyzed cross-coupling reactions, staples in organic synthesis, have been adapted for bioorthogonal applications, enabling the formation of stable carbon-carbon bonds on proteins and other biomolecules under physiological conditions. caltech.edunih.gov

The most prominent of these is the Sonogashira cross-coupling reaction . This reaction couples a terminal alkyne, such as that in HPG incorporated into a protein, with an aryl or vinyl halide. nih.govacs.org A significant advancement for biological applications was the development of copper-free Sonogashira protocols to circumvent the toxicity associated with copper catalysts. nih.govnih.gov

Research has led to robust palladium(II) complexes that are effective in aqueous media. For instance, a complex of palladium with an aminopyrimidine ligand has been shown to efficiently catalyze the coupling of HPG-encoded ubiquitin with a variety of aryl iodides. nih.govnih.govresearchgate.net These reactions proceed under mild conditions and can tolerate a wide array of functional groups on the aryl iodide, including fluorophores and fluorinated compounds, achieving good to excellent yields. nih.govacs.org This methodology has been successfully demonstrated for labeling HPG-containing proteins within E. coli cells. nih.govnih.gov The efficiency of these palladium-based catalytic systems significantly broadens the scope of the Sonogashira reaction for bioorthogonal chemistry. acs.org

In some cases, palladium catalysis with HPG-containing proteins has led to unexpected but useful reactivity. Instead of the expected Sonogashira product, Heck-like coupling products (styrene derivatives) have been observed. nih.govrsc.org This outcome depends on the specific palladacycle catalyst used. For example, N-phenylcarbamate palladacycles have shown remarkable reactivity with HPG-encoded ubiquitin, leading to quantitative conversion to the styrene-derived protein in minutes. nih.gov

The development of these palladium-catalyzed reactions is driven by the need for diverse and robust bioorthogonal tools. The ability to form C-C bonds offers a level of stability and a type of linkage not accessible through cycloaddition chemistries. caltech.edu Optimization of these systems continues, with a focus on improving catalyst efficiency, substrate scope, and biocompatibility. nih.govacs.org

Table 1: Palladium-Catalyzed Reactions on Homopropargylglycine (HPG)-Containing Proteins

Reaction Type Palladium Catalyst/Ligand Substrates Key Findings & Yields Reference(s)
Copper-Free Sonogashira Aminopyrimidine-palladium(II) complex HPG-encoded ubiquitin, various aryl iodides (e.g., fluorescein (B123965) iodide) Enabled selective functionalization in aqueous medium and in E. coli. Good to excellent yields (55-93%). nih.gov, nih.gov
Copper-Free Sonogashira 2-dimethylamino-4,6-dihydroxypyrimidine (DMADPH) HPG-tethered ubiquitin, various aromatic compounds Effective for promoting Sonogashira coupling under mild conditions, including in live E. coli cells. scispace.com
Sequence-Specific Sonogashira Palladium complex with peptide sequence optimization HPG-encoded peptide, fluorescein iodide Peptide sequence surrounding HPG dramatically increased reaction kinetics (k₂ up to 13,000 M⁻¹s⁻¹). acs.org
Heck-like Coupling Acetanilide-derived palladacycles HPG-encoded ubiquitin Unexpectedly yielded styrene (B11656) derivatives instead of Sonogashira products. rsc.org
Heck-like Coupling N-phenylcarbamate palladacycles HPG-encoded ubiquitin Highly efficient, affording quantitative conversion to the styrene-derived protein in as little as 3 minutes. nih.gov

Gold-catalyzed reactions have also been explored for the manipulation of propargylated molecules in aqueous environments, suggesting another potential avenue for activating the alkyne of HPG for bioorthogonal transformations. researchgate.netnih.gov

Other Chemoselective Reactions of the Homopropargylglycine Alkyne

While cycloadditions with azides are the most common transformations for the alkyne of homopropargylglycine, its reactivity extends to a variety of other chemoselective ligations. These alternative reactions expand the bioorthogonal toolkit, offering different reaction kinetics, product stability, and opportunities for multiplexed labeling.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Nitrones, as 1,3-dipoles, can react with alkynes in a [3+2] cycloaddition to form N-alkylated isoxazolines. nih.gov This reaction, particularly in its strain-promoted format (SPANC) using strained cyclooctynes, exhibits very fast reaction kinetics. rsc.org The reactivity of nitrones can be tuned through stereoelectronic modifications of their substituents. While often used with strained alkynes, the principle of nitrone cycloaddition represents a viable alternative to azides for reacting with the alkyne handle of HPG, especially in contexts where kinetic performance is critical. nih.govacs.org This reaction has been successfully used for labeling the surface of living bacteria. rsc.org

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) Sydnones are stable, mesoionic 1,3-dipolar compounds that react with alkynes to form pyrazoles after the elimination of carbon dioxide. db-thueringen.debeilstein-journals.org This reaction can proceed without a catalyst, particularly with strained alkynes like cyclooctynes (SPSAC). nih.govmdpi.com The reaction kinetics are favorable for bioorthogonal applications and have been used for labeling DNA, proteins, and glycans. nih.gov The stability and unique reactivity of sydnones offer another orthogonal pairing for the HPG alkyne. db-thueringen.de

Bioorthogonal Hydroamination A catalyst-free hydroamination reaction has been developed between N,N-dialkylhydroxylamines and "push-pull" activated linear alkynes. nih.govnih.gov This reaction circumvents the need for ring strain by activating the terminal alkyne through electronic effects. A halogen substituent (e.g., chlorine) at the terminal position of the alkyne acts as an electron-withdrawing group, while a propargylic heteroatom (like oxygen or nitrogen, as in HPG) acts as an electron-donating group. This "push-pull" arrangement sufficiently activates the linear alkyne for a conjugative retro-Cope elimination reaction with the hydroxylamine, while maintaining stability against cellular nucleophiles. nih.gov The kinetics of this reaction are comparable to the fastest strain-promoted azide-alkyne cycloadditions, and it offers the advantage of using small, linear reactants. nih.gov

Table 2: Comparison of Other Chemoselective Reactions for the Homopropargylglycine Alkyne

Reaction Type Alkyne Reaction Partner Product Key Features Reference(s)
Inverse-Electron-Demand Diels-Alder (IEDDA) 1,2,4,5-Tetrazine Pyridazine Catalyst-free, exceptionally fast kinetics, irreversible (N₂ release), works well in aqueous media. nih.gov, sigmaaldrich.com
Alkyne-Nitrone Cycloaddition Nitrone N-Alkylated Isoxazoline Fast kinetics (especially strain-promoted), tunable reactivity, forms a five-membered heterocyclic ring. nih.gov,
Sydnone-Alkyne Cycloaddition Sydnone Pyrazole Catalyst-free (especially strain-promoted), irreversible (CO₂ release), stable reactants. nih.gov, db-thueringen.de, beilstein-journals.org
Bioorthogonal Hydroamination N,N-Dialkylhydroxylamine (with push-pull activated alkyne) Enamine N-oxide Catalyst-free, requires electronic activation of the linear alkyne, fast kinetics comparable to SPAAC. nih.gov, nih.gov

Advanced Applications in Chemical Biology and Proteomics Research

Spatiotemporal Protein Labeling and Imaging Methodologies

The homopropargylglycine (HPG) component of the molecule is a cornerstone for advanced protein analysis. As a methionine analogue, it can be incorporated into nascent polypeptide chains during protein synthesis, introducing a unique chemical handle—the terminal alkyne—into the protein structure. plos.orgnih.gov This allows for subsequent chemical modification through highly specific bio-orthogonal reactions.

Cbz-D-homopropargylglycine is a building block for peptides that utilize metabolic labeling strategies to monitor protein synthesis with high spatial and temporal resolution. The core of these techniques is the cellular uptake of an alkyne-bearing methionine surrogate, like homopropargylglycine (HPG), which is then integrated into newly made proteins. nih.govnih.gov

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT): This method allows for the visualization of newly synthesized proteomes. researchgate.net Cells are cultured in a methionine-deficient medium and supplemented with HPG. nih.gov The HPG is incorporated into nascent proteins by the cell's own translational machinery. researchgate.net Following this labeling pulse, the alkyne-tagged proteins can be covalently linked to an azide-functionalized fluorophore via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govresearchgate.net This process fluorescently tags the proteins, enabling their visualization by microscopy and providing insights into the location and timing of protein synthesis in response to various stimuli. plos.org

Quantitative Non-Canonical Amino Acid Tagging (QuaNCAT): Building upon the principles of bio-orthogonal labeling, QuaNCAT combines it with stable-isotope labeling of amino acids in cell culture (SILAC) for quantitative analysis. researchgate.netuu.nl This dual-labeling strategy allows researchers to not only identify but also accurately quantify the synthesis rates of thousands of proteins simultaneously. In a typical QuaNCAT workflow, two cell populations are treated with different stable isotopes and HPG, allowing for the relative quantification of newly synthesized proteins under different experimental conditions via mass spectrometry. researchgate.netuu.nl This provides a powerful tool for studying dynamic changes in the proteome.

Table 1: Metabolic Labeling Techniques Utilizing the Homopropargylglycine Moiety

Technique Principle Primary Application Key Feature
FUNCAT Combines HPG metabolic labeling with "click chemistry" attachment of a fluorescent azide (B81097) dye. nih.govresearchgate.net Visualization of newly synthesized proteins within fixed cells or tissues. Provides spatiotemporal information on global protein synthesis. plos.org
QuaNCAT Integrates HPG-based bio-orthogonal tagging (BONCAT) with SILAC for mass spectrometry-based quantification. researchgate.netuu.nl Quantitative analysis of proteome dynamics and synthesis rates under different conditions. Enables precise, relative quantification of newly synthesized proteins. uu.nl

The incorporation of D-homopropargylglycine into a peptide or protein introduces a terminal alkyne, a functional group that is inert within biological systems but highly reactive in specific chemical reactions. ru.nl This bio-orthogonal handle is ideal for site-specific functionalization via click chemistry. acs.orgnih.gov

The process involves two main steps:

Incorporation: The D-homopropargylglycine residue is introduced into the desired position of a peptide chain, typically through solid-phase peptide synthesis (SPPS). nih.gov The Cbz group serves as a temporary protecting group for the amine during synthesis.

Bioconjugation: The alkyne group on the incorporated residue serves as a specific reaction site. It can be covalently bonded to a molecule carrying a complementary azide group through the highly efficient and specific CuAAC reaction. researchgate.net

This strategy allows for the precise attachment of a wide array of functional molecules, such as fluorophores for imaging, biotin (B1667282) tags for affinity purification, or drug molecules for targeted delivery. acs.org The specificity of the click reaction ensures that the modification occurs only at the alkyne site, leaving other functional groups in the protein untouched. ru.nl

By leveraging the site-specific functionalization capabilities of D-homopropargylglycine, researchers can design and create multifunctional probes to investigate complex biomolecular interactions. A single peptide can be engineered to contain a D-homopropargylglycine residue, which is then used as an anchor point to attach various reporters or binding agents.

For example, a peptide-based probe could be synthesized and subsequently "clicked" with a molecule that has both a fluorescent reporter and a photo-crosslinker. Such a probe could be used to:

Track the localization of the peptide within a cell via fluorescence microscopy.

Initiate covalent cross-linking to nearby interacting proteins upon photoactivation.

Enable the subsequent isolation and identification of these binding partners.

This approach transforms a simple peptide into a sophisticated tool for mapping protein interaction networks and elucidating cellular pathways with high precision.

Engineering of Novel Peptide and Protein Architectures

This compound is also a valuable component in peptide engineering, where the goal is to create novel structures with enhanced therapeutic properties, such as improved stability and target affinity.

A major obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Proteases are enzymes that exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids, the building blocks of natural proteins. ucd.ienih.gov

Incorporating D-amino acids into a peptide sequence is a highly effective strategy to confer resistance to proteolytic degradation. nih.govnih.gov Since D-amino acids are the mirror images of their L-counterparts, they are not recognized by most natural proteases. The inclusion of a D-homopropargylglycine residue renders the adjacent peptide bonds resistant to cleavage, thereby increasing the peptide's half-life and bioavailability in a biological environment. ucd.iebiorxiv.org This makes it a key component in the design of stable peptidomimetics for therapeutic applications. mdpi.com

Macrocyclization, the process of linking the N- and C-termini or side chains of a peptide to form a ring, is a powerful strategy for improving peptide stability, binding affinity, and membrane permeability. pharmafeatures.comchemrxiv.org Cyclic peptides are inherently more resistant to exopeptidases, which cleave amino acids from the ends of linear chains. ucd.ie The constrained conformation of a macrocycle can also lock the peptide into its bioactive shape, enhancing its affinity for a specific target. eurpepsoc.com

The alkyne handle of D-homopropargylglycine provides a convenient and efficient method for peptide macrocyclization. A peptide can be synthesized containing both a D-homopropargylglycine residue and another residue with an azide-functionalized side chain (e.g., azidolysine). An intramolecular click reaction can then be performed to covalently link the alkyne and azide groups, forming a stable triazole linkage and closing the peptide into a macrocyclic structure. eurpepsoc.com This approach allows for the creation of robust and conformationally defined cyclic peptides for various research and therapeutic purposes. nih.gov

Table 2: Peptide Stabilization Strategies Using this compound

Strategy Mechanism Role of this compound Outcome
Protease Resistance Incorporation of D-amino acids disrupts recognition by L-specific proteases. nih.govnih.gov Serves as a D-amino acid building block in peptide synthesis. Enhanced peptide stability and longer in vivo half-life. biorxiv.org
Macrocyclization Intramolecular reaction to form a cyclic peptide structure, protecting against exopeptidases and constraining conformation. ucd.iepharmafeatures.com Provides a bio-orthogonal alkyne handle for an intramolecular "click" reaction with an azide. Increased structural stability, target affinity, and resistance to degradation. chemrxiv.orgeurpepsoc.com

Glycoprotein (B1211001) Mimics and Conjugates for Investigating Biological Recognition

Glycoproteins, proteins decorated with sugar chains (glycans), are central to a vast array of biological recognition events, including cell adhesion, immune responses, and signaling. nih.gov However, studying their function is often complicated by the fact that natural glycoproteins exist as a heterogeneous mixture of different glycoforms, making it difficult to attribute a specific function to a particular glycan structure. nih.gov

This compound provides a powerful solution to this problem. By incorporating it into a synthetic peptide sequence, researchers can create a specific attachment point for a desired glycan. The peptide is first synthesized with this compound at a defined position. Following synthesis and deprotection, the peptide's alkyne group is available for a highly specific CuAAC reaction with an azide-modified synthetic glycan. This strategy allows for the creation of homogeneous, structurally defined glycoprotein mimics where the exact structure and attachment site of the glycan are known. nih.gov

These synthetic glycoprotein mimics and conjugates are indispensable tools for investigating biological recognition. nih.gov They can be used to:

Probe the binding specificity of lectins (carbohydrate-binding proteins).

Identify the minimal glycan structure required for a specific biological interaction.

Develop synthetic vaccines based on specific tumor-associated or pathogen-associated carbohydrate antigens.

Create well-defined substrates for glycosyltransferases and glycosidases to study their activity.

The ability to construct these precise mimics enables a systematic exploration of structure-function relationships in glycobiology that is unattainable with heterogeneous natural samples.

Application in PROTAC (Proteolysis-Targeting Chimeras) Linker Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.comresearchgate.net

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (E3 ligase-PROTAC-target protein) required for ubiquitination and subsequent degradation. explorationpub.com

This compound and its L-isomer, L-homopropargylglycine, are valuable components in the synthesis of PROTAC linkers. medchemexpress.com The terminal alkyne of the homopropargylglycine residue serves as a convenient handle for click chemistry. This enables a modular and highly efficient approach to PROTAC assembly. nih.gov Researchers can synthesize the warhead and the E3 ligase ligand separately, each with a complementary functional group (e.g., an azide). These two pieces can then be "clicked" together with a linker component derived from homopropargylglycine.

This modular strategy offers significant advantages for optimizing PROTAC design:

Rapid Library Synthesis: It allows for the rapid creation of a library of PROTACs with varying linker lengths and compositions by combining different warheads, E3 ligands, and linker segments. nih.gov

Flexibility in Design: The alkyne group can be positioned at various points within the linker, providing flexibility in linker architecture. Often, it is part of a larger, more complex linker structure, such as a polyethylene (B3416737) glycol (PEG) chain, to improve solubility and pharmacokinetic properties. medchemexpress.com

Optimization of Potency: By systematically altering the linker, researchers can fine-tune the spatial orientation of the two ends of the PROTAC to achieve optimal ternary complex formation and maximize protein degradation efficiency. explorationpub.comresearchgate.net

The data below illustrates how linker composition, often assembled using click chemistry building blocks like homopropargylglycine derivatives, can impact the degradation potency of a PROTAC.

PROTAC ComponentLinker TypeTarget ProteinDC₅₀ (nM)¹Reference Finding
Warhead A + E3 Ligand XAlkyl ChainProtein Y150Basic alkyl linkers are a common starting point.
Warhead A + E3 Ligand XPEG-based (via click chemistry)Protein Y25Incorporating PEG elements via click chemistry can improve properties and potency. nih.gov
Warhead B + E3 Ligand ZRigid Heterocycle (via click chemistry)Protein W10Rigid linkers, often formed using triazoles from click reactions, can pre-organize the PROTAC for better binding. nih.gov

¹DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency. The values are illustrative examples based on general findings in the field.

This application of this compound and related alkyne-containing amino acids underscores their importance in accelerating the development of next-generation therapeutics through combinatorial and rational design approaches. nih.gov

Analytical and Mechanistic Characterization of Cbz D Homopropargylglycine and Its Derivatives

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the detailed structural elucidation of Cbz-D-homopropargylglycine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer insights into the molecular framework and the presence of key functional groups.

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon and proton environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments. The aromatic protons of the Cbz group typically appear in the range of 7.30-7.40 ppm. The benzylic protons of the Cbz group would likely be observed as a singlet around 5.10 ppm. The α-proton of the amino acid backbone is anticipated to resonate between 4.3 and 4.6 ppm. The methylene (B1212753) protons of the homopropargyl side chain would likely show signals around 2.5-2.8 ppm, while the terminal alkyne proton is expected at approximately 2.0-2.3 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carbamate (B1207046) is expected in the region of 155-157 ppm, and the carboxyl carbon should appear around 170-175 ppm. The aromatic carbons of the Cbz group would generate signals between 127 and 136 ppm. The benzylic carbon of the Cbz group is anticipated around 67 ppm. The α-carbon of the amino acid would likely be found near 53 ppm, with the carbons of the homopropargyl side chain resonating at lower field strengths.

A representative, though not identical, ¹H NMR spectrum for a similar compound, N-Cbz-D-phenylalanine, shows the characteristic aromatic and benzylic protons of the Cbz group, providing a reference for the expected chemical shifts for this part of the this compound molecule. chemicalbook.com The analysis of coupling constants in high-resolution spectra can further define the spatial relationships between adjacent protons, aiding in conformational analysis.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Cbz)7.30 - 7.40Multiplet
Benzylic (Cbz)~5.10Singlet
α-CH (Amino Acid)4.3 - 4.6Multiplet
β-CH₂ (Side Chain)2.5 - 2.8Multiplet
Terminal Alkyne CH2.0 - 2.3Triplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Carbamate)155 - 157
C=O (Carboxyl)170 - 175
Aromatic (Cbz)127 - 136
Benzylic (Cbz)~67
α-C (Amino Acid)~53
Side Chain Carbons15 - 80

IR and Raman spectroscopy are crucial for identifying the characteristic functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the terminal alkyne C-H stretch around 3300 cm⁻¹. pressbooks.puborgchemboulder.com The C≡C triple bond stretch will likely appear as a weaker, sharp band in the 2100-2260 cm⁻¹ region. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibrations of the carbamate and carboxylic acid groups are anticipated to produce strong absorptions in the range of 1680-1760 cm⁻¹. The N-H stretching of the carbamate group is expected around 3300 cm⁻¹, potentially overlapping with the alkyne C-H stretch. The aromatic C-H stretches of the Cbz group will likely be observed just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can be a valuable complementary technique, particularly for the symmetric C≡C triple bond stretch, which may be weak in the IR spectrum but stronger in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
AlkyneC≡C stretch2100 - 2260Weak to Medium, Sharp
Carbamate & CarboxylC=O stretch1680 - 1760Strong
CarbamateN-H stretch~3300Medium
Aromatic RingC-H stretch>3000Medium
Aromatic RingC=C stretch1450 - 1600Medium to Weak

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

HPLC is a primary method for the analysis and purification of Cbz-protected amino acids. google.com Reversed-phase HPLC, utilizing a C18 column, is commonly employed. A typical mobile phase would consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenyl ring of the Cbz group absorbs, usually around 254 nm. This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination. Chiral HPLC can also be used to assess the enantiomeric purity of the compound. google.com

Direct analysis of amino acids and their non-volatile derivatives like this compound by GC is generally not feasible due to their low volatility and thermal instability. thermofisher.com However, GC can be employed for the analysis of volatile derivatives. This requires a chemical derivatization step to convert the polar functional groups (carboxylic acid and N-H) into less polar, more volatile moieties. Common derivatization methods include silylation, for example, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com After derivatization, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it minimizes fragmentation and allows for the observation of the intact molecular ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would be expected to include the loss of the benzyl (B1604629) group, the loss of carbon dioxide from the carbamate, and cleavage of the amino acid side chain. Analysis of these fragments helps to confirm the connectivity of the molecule. The analysis of amino acid derivatives by mass spectrometry is a well-established technique that provides confidence in the assigned structure. tandfonline.com

Interactive Data Table: Expected Mass Spectrometric Data for this compound (C₁₄H₁₅NO₄)

IonFormulaCalculated m/z
[M+H]⁺C₁₄H₁₆NO₄⁺262.1074
[M+Na]⁺C₁₄H₁₅NNaO₄⁺284.0893
[M-H]⁻C₁₄H₁₄NO₄⁻260.0928

Emerging Research Directions and Future Perspectives

Integration with Advanced Biological Systems for Complex Studies

The application of homopropargylglycine labeling is moving beyond simple cell cultures to more complex, physiologically relevant systems. This progression allows researchers to study dynamic proteome changes in the context of whole organisms and disease models, providing deeper insights into complex biological processes.

Whole Organism Labeling: HPG has been successfully used for Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) in whole organisms, including plants (Arabidopsis thaliana). nih.govbiorxiv.org In these studies, HPG is incorporated into the plant's proteome, enabling the identification and quantification of proteins synthesized in response to specific stimuli. biorxiv.orgresearchgate.net Evidence suggests HPG is a more efficient and less disruptive tag for nascent proteins in plants compared to the azide-containing analogue, azidohomoalanine (AHA). nih.gov Similar studies have been performed in systems like Drosophila melanogaster and mice, demonstrating the broad utility of HPG for in vivo research. biorxiv.org

Studying Complex Disease Processes: The technique is highly effective for investigating host-pathogen interactions. For instance, HPG labeling has been used to provide spatial and temporal resolution of global protein synthesis during Herpes Simplex Virus (HSV) infection in mammalian cells. plos.org This approach revealed new insights into the localization of newly synthesized viral and host proteins within distinct sub-nuclear compartments, a feat not achievable with standard proteomic methods. plos.org

Organoid and 3D Culture Models: The next frontier for HPG application is in organoids, which are 3D structures derived from stem cells that mimic the organization and function of specific organs. nih.gov Organoids represent a bridge between traditional cell culture and whole organisms. Integrating HPG labeling into organoid models will allow for time-resolved analysis of protein synthesis during organ development, disease progression (e.g., cancer), and in response to therapeutic agents in a more human-relevant context.

Table 2: Applications of Homopropargylglycine Labeling in Advanced Systems
Biological SystemResearch AreaKey Information GainedReference
Arabidopsis thaliana (Plant)Plant biology, stress responseIdentification of nascent proteins synthesized in response to environmental cues; enrichment of new proteins for analysis. nih.govbiorxiv.org
Virus-Infected Mammalian Cells (HSV)Virology, host-pathogen interactionSpatiotemporal tracking of viral and host protein synthesis and localization within infected cells. plos.org
Mammalian Cell CultureCell biology, secretome analysisCharacterization of newly synthesized proteins within cells and those secreted into the extracellular environment (the secretome). nih.govnih.gov
Organoids and 3D CulturesDevelopmental biology, disease modeling(Future Direction) Analysis of cell-type-specific protein synthesis during tissue development and disease progression. nih.gov

High-Throughput Screening Platforms Utilizing Homopropargylglycine

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. Homopropargylglycine is poised to become an important tool in HTS, particularly for assays monitoring protein synthesis. The BONCAT method, which uses non-canonical amino acids like HPG, is well-suited for adaptation to HTS formats. plos.orgresearchgate.net

The core principle involves incorporating HPG into newly made proteins, followed by a "click" reaction with a fluorescently tagged azide (B81097). thermofisher.com The resulting fluorescence intensity is directly proportional to the rate of protein synthesis, providing a robust and easily quantifiable readout.

Drug Discovery for Protein Synthesis Inhibitors: HTS assays can be designed to identify novel inhibitors of protein synthesis. In such a screen, cells would be incubated with a library of chemical compounds before being pulsed with HPG. Compounds that inhibit translation would lead to a decrease in HPG incorporation and a corresponding reduction in the fluorescent signal. This approach could be used to find new antibiotics that target bacterial ribosomes or novel cancer therapeutics that halt protein synthesis in rapidly dividing tumor cells.

Phenotypic Screening: HPG-based HTS can be used in phenotypic screens to identify compounds that modulate protein synthesis in specific cell types or under certain stress conditions. For example, a screen could search for compounds that selectively restore protein synthesis in a cellular model of a neurodegenerative disease characterized by translational dysregulation.

Adaptability to HTS Formats: The HPG labeling protocol is compatible with standard HTS instrumentation, including automated liquid handlers, multi-well plate formats, and high-content imaging systems or plate readers. thermofisher.com The signal-to-noise ratio is typically high, and the "click" reaction is fast and specific, making it a reliable detection method for large-scale screening campaigns. vectorlabs.com

Table 3: Framework for a Homopropargylglycine-Based HTS Assay
Assay ParameterDescription
Objective Identify small molecule inhibitors of global protein synthesis.
Platform Automated fluorescence microscopy or microplate reader in a 384- or 1536-well format.
Methodology 1. Seed cells in microplates. 2. Treat with compound library. 3. Pulse with L-homopropargylglycine (HPG) in methionine-free media. 4. Fix, permeabilize, and perform a click reaction with a fluorescent azide (e.g., Alexa Fluor 488 Azide). 5. Stain nuclei for cell counting (e.g., DAPI). 6. Image and quantify fluorescence intensity per cell.
Primary Readout Decrease in mean fluorescence intensity relative to vehicle (DMSO) controls.
Advantages Direct measurement of protein synthesis; non-radioactive; high signal-to-noise ratio; highly scalable. vectorlabs.comthermofisher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Cbz-D-homopropargylglycine, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling homopropargylglycine with carbobenzyloxy (Cbz) protecting groups under peptide coupling conditions. Key parameters include reaction temperature, choice of coupling agents (e.g., DCC or EDC), and solvent selection (e.g., DMF or THF). Characterization via 1H^1H-NMR and HPLC is essential to confirm purity and structural integrity .
  • Experimental Design Tip : Optimize protecting group stability by monitoring deprotection side reactions using TLC or LC-MS. Ensure reproducibility by documenting solvent degassing and inert atmosphere conditions .

Q. How should researchers characterize this compound to ensure compliance with publication standards?

  • Methodological Answer : Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) techniques. For peer-reviewed journals, provide full spectral data (e.g., 1H^1H-NMR chemical shifts, integration ratios) and chromatographic purity (>95%) in the experimental section. Cross-reference with known analogs (e.g., Cbz-D-phenylglycine) to validate stereochemical assignments .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in supporting information files, ensuring transparency .

Q. What are the primary research applications of this compound in peptide and medicinal chemistry?

  • Methodological Answer : This compound is used as a non-natural amino acid building block to introduce alkyne functionalities into peptides, enabling click chemistry modifications. Applications include drug conjugate synthesis, bioconjugation studies, and probing enzyme active sites. Design experiments to compare its reactivity with propargylglycine analogs under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Compare results with literature by critically assessing experimental variables (e.g., buffer composition, ionic strength). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate confounding factors, such as trace metal contamination or light exposure .
  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to identify primary degradation pathways and validate findings with independent replicates .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

  • Methodological Answer : Employ chiral stationary phase chromatography or enzymatic resolution to enhance enantiomeric excess (ee). For scalable processes, evaluate kinetic vs. thermodynamic control in crystallization steps. Document chiral HPLC conditions (e.g., Chiralpak columns) and compare retention times with racemic mixtures .
  • Troubleshooting : Address racemization risks by minimizing basic conditions during deprotection. Use circular dichroism (CD) to confirm stereochemical integrity post-synthesis .

Q. How should researchers integrate this compound into complex peptide sequences without compromising biological activity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Conduct structure-activity relationship (SAR) studies by systematically varying the position of the homopropargyl side chain. Validate peptide folding and activity via circular dichroism (CD) and cellular assays .
  • Experimental Validation : Include negative controls (e.g., scrambled sequences) and replicate experiments to distinguish between steric effects and functional group contributions .

Q. What are the best practices for handling discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Re-examine computational parameters (e.g., DFT functional selection, solvation models) and validate force fields with experimental data (e.g., X-ray crystallography). Use PICO frameworks to refine research questions, focusing on specific reaction conditions or intermediates .
  • Collaborative Approach : Engage cross-disciplinary teams to reconcile theoretical and empirical data, leveraging peer review and open-data repositories for transparency .

Guidance for Methodological Rigor

  • Literature Review : Use primary sources (e.g., Med. Chem. Commun.) and avoid over-reliance on commercial databases. Cross-check synthetic protocols with Reaxys or Beilstein entries for consistency .
  • Reproducibility : Adhere to the ARRIVE guidelines for detailed experimental reporting, including batch-specific purity data and instrument calibration logs .
  • Ethical Compliance : For biological studies, disclose IRB approvals and cytotoxicity screening protocols in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.